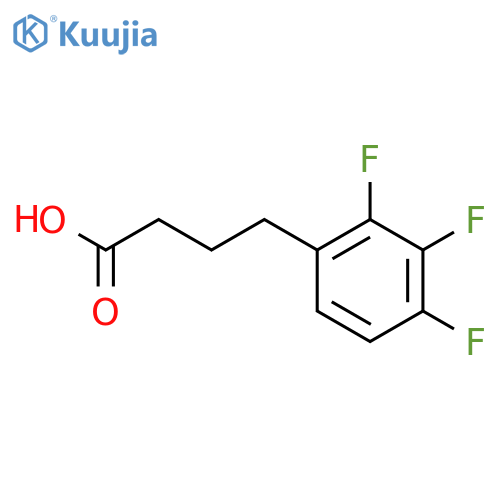Cas no 1368465-86-4 (4-(2,3,4-trifluorophenyl)butanoic acid)

1368465-86-4 structure
商品名:4-(2,3,4-trifluorophenyl)butanoic acid
4-(2,3,4-trifluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,3,4-trifluorophenyl)butanoic acid
- 1368465-86-4
- EN300-1828292
-
- インチ: 1S/C10H9F3O2/c11-7-5-4-6(9(12)10(7)13)2-1-3-8(14)15/h4-5H,1-3H2,(H,14,15)
- InChIKey: HXFGEHAZEIPTMG-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=CC=1CCCC(=O)O)F)F
計算された属性
- せいみつぶんしりょう: 218.05546401g/mol
- どういたいしつりょう: 218.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
4-(2,3,4-trifluorophenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828292-2.5g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1828292-5.0g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1828292-1g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1828292-10g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1828292-1.0g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1828292-10.0g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1828292-0.25g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1828292-0.5g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1828292-5g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1828292-0.05g |
4-(2,3,4-trifluorophenyl)butanoic acid |
1368465-86-4 | 0.05g |
$468.0 | 2023-09-19 |
4-(2,3,4-trifluorophenyl)butanoic acid 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1368465-86-4 (4-(2,3,4-trifluorophenyl)butanoic acid) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
